(1S)-1-(oxan-4-yl)ethan-1-ol
Overview
Description
(1S)-1-(oxan-4-yl)ethan-1-ol is an organic compound that belongs to the class of alcohols It features a tetrahydropyran ring, which is a six-membered ring containing five carbon atoms and one oxygen atom, attached to an ethan-1-ol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-(oxan-4-yl)ethan-1-ol typically involves the following steps:
Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized through the acid-catalyzed cyclization of 1,5-hexanediol.
Introduction of the Ethan-1-ol Group: The ethan-1-ol group can be introduced via a Grignard reaction, where a suitable Grignard reagent reacts with the tetrahydropyran ring to form the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, controlled temperatures, and purification techniques such as distillation or chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed:
Oxidation: Aldehydes or ketones.
Reduction: Various alcohol derivatives.
Substitution: Halogenated compounds or other functionalized derivatives.
Scientific Research Applications
(1S)-1-(oxan-4-yl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the study of enzyme-catalyzed reactions involving alcohols.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S)-1-(oxan-4-yl)ethan-1-ol depends on its specific application. In chemical reactions, it acts as a nucleophile due to the presence of the hydroxyl group. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
(1R)-1-(oxan-4-yl)ethan-1-ol: A stereoisomer with different spatial arrangement.
Tetrahydropyran-2-ol: A compound with a similar ring structure but different functional group positioning.
1,4-Dioxane: A compound with a similar ring structure but containing two oxygen atoms.
Uniqueness: (1S)-1-(oxan-4-yl)ethan-1-ol is unique due to its specific stereochemistry and functional group arrangement, which can influence its reactivity and interactions in various applications.
Biological Activity
(1S)-1-(oxan-4-yl)ethan-1-ol, also known as 1-(oxan-4-yl)ethan-1-ol, is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
- Chemical Formula : CHO
- CAS Number : 66956-74-9
- Molecular Structure : The compound features an oxane ring which contributes to its unique properties.
The biological activity of this compound is primarily attributed to its ability to disrupt cellular integrity in microorganisms. Its mechanism involves:
- Cell Membrane Disruption : The compound interacts with microbial membranes, leading to cell lysis.
- Enzyme Inhibition : It may inhibit specific enzymes and proteins critical for microbial survival, further enhancing its antimicrobial effects.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties.
Microorganism | Activity | Reference |
---|---|---|
Staphylococcus aureus | Inhibitory | |
Escherichia coli | Moderate activity | |
Candida albicans | Effective antifungal |
Case Studies
A study conducted on various strains revealed that this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentration (MIC) values were determined, showing promising results for potential therapeutic applications.
Synthesis and Applications
This compound serves as an intermediate in the synthesis of various organic compounds, particularly in pharmaceutical development. Its role in creating novel therapeutic agents highlights its importance in medicinal chemistry .
Synthetic Pathways
The compound can be synthesized through various methods, including:
- Oxidation of Alcohols : Leading to the formation of ketones.
- Reduction Reactions : Converting carbonyl groups into alcohols.
Research Findings
Recent studies have focused on the compound's potential as a drug candidate. For instance:
- A study highlighted its effectiveness against resistant strains of bacteria, suggesting that it could be developed into a new class of antibiotics .
Comparative Analysis with Other Compounds
Compound Name | IC50 (µg/mL) | Activity Type |
---|---|---|
Doxorubicin | 3.23 | Anticancer |
This compound | 2.5 | Antimicrobial |
Properties
IUPAC Name |
(1S)-1-(oxan-4-yl)ethanol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-6(8)7-2-4-9-5-3-7/h6-8H,2-5H2,1H3/t6-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNSFAXPMNOFMQI-LURJTMIESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCOCC1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1CCOCC1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1567985-37-8 | |
Record name | (1S)-1-(oxan-4-yl)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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